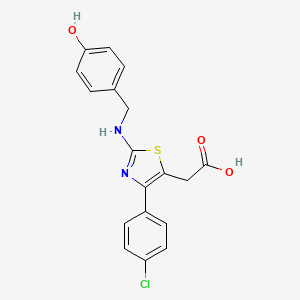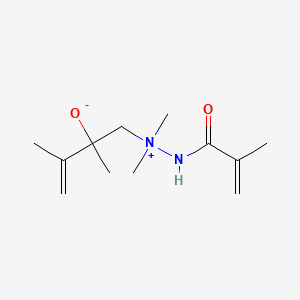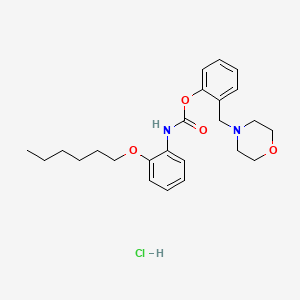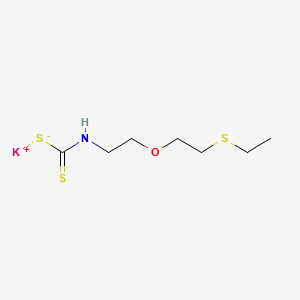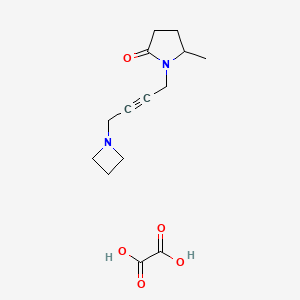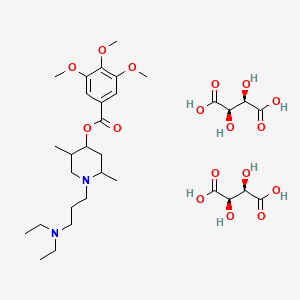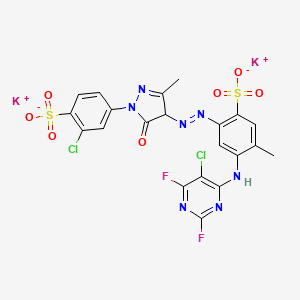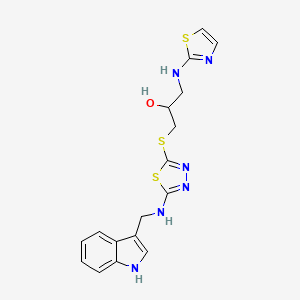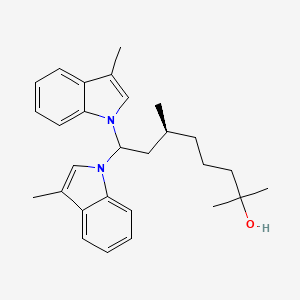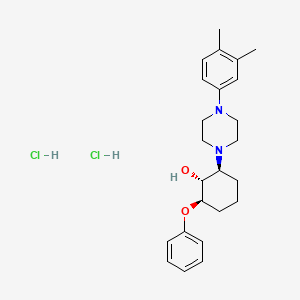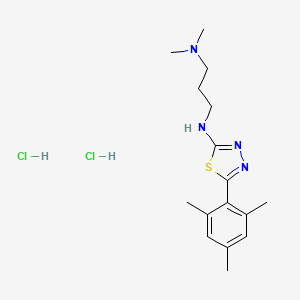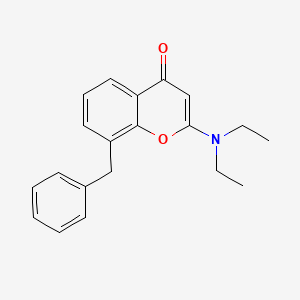
Chromone, 8-benzyl-2-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 8-benzyl-2-(diethylamino)- is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton . Chromone derivatives are known for their diverse biological activities, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .
Preparation Methods
The synthesis of chromone derivatives, including 8-benzyl-2-(diethylamino)-chromone, can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which uses 3-formylchromone as a precursor . Green synthesis methods have also been explored, such as using microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media . Industrial production methods may involve solid-phase reactions and the use of heterogeneous catalysis to minimize waste and improve efficiency .
Chemical Reactions Analysis
Chromone, 8-benzyl-2-(diethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include K₂CO₃, malononitrile, and cyclic 1,3-diones . The major products formed from these reactions depend on the specific reagents and conditions used. For example, functionalized chromones can be synthesized in aqueous media with a catalytic amount of K₂CO₃ via a three-component reaction .
Scientific Research Applications
Chromone, 8-benzyl-2-(diethylamino)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various chromone derivatives with potential pharmacological activities . In biology and medicine, chromone derivatives have shown promise as anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer agents . Additionally, chromone derivatives are used in the development of pigments, cosmetics, and laser dyes .
Mechanism of Action
The mechanism of action of chromone, 8-benzyl-2-(diethylamino)- involves its interaction with various molecular targets and pathways. Chromone derivatives are known to interact with different types of receptors, leading to diverse pharmacological activities . For example, chromone-derived analogues of lavendustin have shown anticancer activity by inhibiting specific cell lines . The exact molecular targets and pathways involved may vary depending on the specific chromone derivative and its intended application.
Comparison with Similar Compounds
Chromone, 8-benzyl-2-(diethylamino)- can be compared with other chromone derivatives, such as 3-formylchromone and chromeno[2,3-b]chromenes . While all these compounds share a common chromone scaffold, their unique substitution patterns and functional groups result in different biological activities and applications . For instance, chromeno[2,3-b]chromenes are known for their neuroprotective and anti-inflammatory effects, while 3-formylchromone is frequently used as a precursor for synthesizing other chromone derivatives .
Properties
CAS No. |
83767-09-3 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-benzyl-2-(diethylamino)chromen-4-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-14-18(22)17-12-8-11-16(20(17)23-19)13-15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
QMGCPAZCGNRBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



